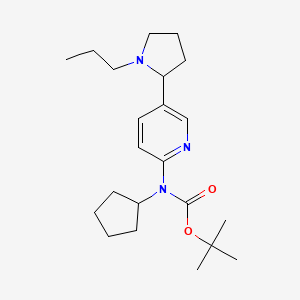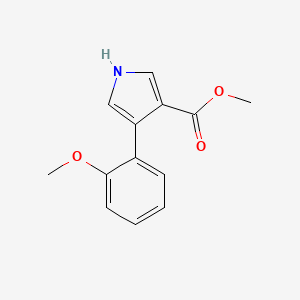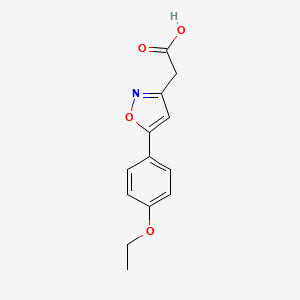
2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential . This compound is primarily used in research and development, particularly in pharmaceutical testing .
Preparation Methods
The synthesis of 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . One such method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles
Chemical Reactions Analysis
2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate (K2CO3), toluenesulfonyl chloride, and 18-crown-6 catalyst . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reacting the compound with alkynes in the presence of K2CO3 and toluenesulfonyl chloride can result in isoxazole-linked glyco-conjugates .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Isoxazole derivatives, including 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid, are known for their wide spectrum of biological activities, such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . These compounds are valuable in drug discovery and development due to their ability to bind to various biological targets based on their chemical diversity .
Mechanism of Action
The mechanism of action of 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid is not well-documented. isoxazole derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways .
Comparison with Similar Compounds
2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid can be compared with other isoxazole derivatives, such as 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetic acid and 4-(5-(4-pentyloxyphenyl)isoxazol-3-yl)benzoic acid . These compounds share a similar isoxazole core structure but differ in their substituents, which can lead to variations in their biological activities and therapeutic potential. The unique combination of the ethoxyphenyl group and the acetic acid moiety in this compound may contribute to its distinct properties and applications in research .
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C13H13NO4/c1-2-17-11-5-3-9(4-6-11)12-7-10(14-18-12)8-13(15)16/h3-7H,2,8H2,1H3,(H,15,16) |
InChI Key |
VPKWTGDACZETEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



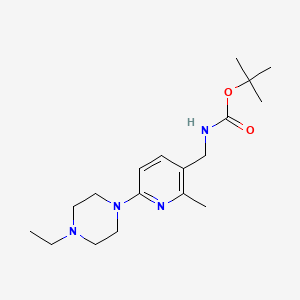
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)(phenyl)methanol](/img/structure/B11804718.png)
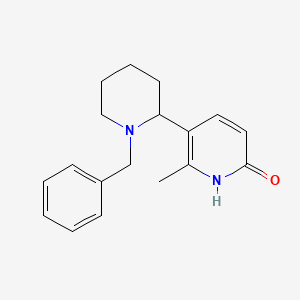
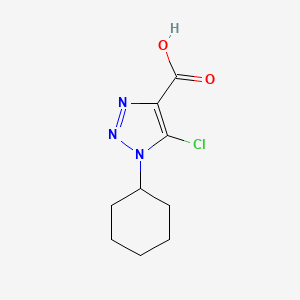

![1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804730.png)
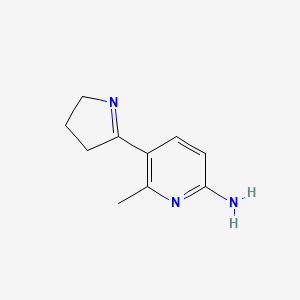
![6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11804756.png)
